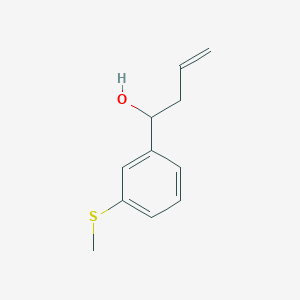

4-(3-Methylthiophenyl)-1-buten-4-ol

Description

4-(3-Methylthiophenyl)-1-buten-4-ol is a chemical compound characterized by a butenol backbone (C4H7OH) substituted with a 3-methylthiophenyl group. The methylthio (-S-CH3) moiety at the para position of the phenyl ring introduces unique electronic and steric properties, influencing its reactivity and physical characteristics.

Propriétés

IUPAC Name |

1-(3-methylsulfanylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11-12H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPECFQEWHURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylthiophenyl)-1-buten-4-ol typically involves the following steps:

Thiophene Derivative Synthesis: The starting material is often a methyl-substituted thiophene.

Butenol Formation: The thiophene derivative undergoes a series of reactions to introduce the butenol group. This may involve the use of organometallic reagents and specific reaction conditions to ensure the correct placement of the double bond and hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 4-(3-Methylthiophenyl)-1-buten-4-ol may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to ensure the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Methylthiophenyl)-1-buten-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and aldehydes.

Reduction Products: Saturated analogs of the compound.

Substitution Products: Halogenated thiophenes and other substituted derivatives.

Applications De Recherche Scientifique

4-(3-Methylthiophenyl)-1-buten-4-ol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which 4-(3-Methylthiophenyl)-1-buten-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table highlights key structural differences between 4-(3-Methylthiophenyl)-1-buten-4-ol and related compounds:

Physical and Chemical Properties

- Electronic Effects : The methylthio group in the target compound is electron-donating due to sulfur’s polarizability, contrasting with the electron-withdrawing chloro group in 4-(3-Chloro-6-methylphenyl)-1-buten-4-ol . This difference impacts reactivity in substitution or coupling reactions.

- Boiling Points/Density: While direct data are unavailable for the target compound, analogs like 3-Methyl-3-buten-1-ol (bp 132°C, d 0.85 g/cm³ ) suggest that aryl-substituted butenols may exhibit higher boiling points due to increased molecular weight and polarity.

Research Findings and Limitations

- Synthesis Challenges : highlights complex synthetic routes for thioether-containing compounds, involving protective groups like tert-butyldimethylsilyl (TBS) . This implies that the target compound’s synthesis may require multi-step protocols.

- Commercial Availability: Limited data on the target compound’s commercial status contrast with analogs like 4-(4-Chlorophenyl)sulfanylbutan-1-ol, which is available from suppliers like ECHEMI .

Activité Biologique

4-(3-Methylthiophenyl)-1-buten-4-ol is a compound of interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 4-(3-Methylthiophenyl)-1-buten-4-ol is primarily attributed to its interaction with various molecular targets involved in inflammatory and pain pathways. Similar compounds have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes, leading to reduced inflammation and pain relief. This suggests that 4-(3-Methylthiophenyl)-1-buten-4-ol may exhibit similar pharmacological properties.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anti-inflammatory : By inhibiting COX enzymes, these compounds can reduce inflammation.

- Antioxidant : Some derivatives show significant antioxidant activity, which can protect cells from oxidative stress.

- Anticancer : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.

Data Table: Biological Activities of Similar Compounds

Study on Antioxidant Activity

A study investigated the antioxidant properties of various thiazolidinone derivatives, revealing that structural modifications can significantly enhance their ability to inhibit lipid peroxidation. The derivatives with specific substitutions showed improved EC50 values, indicating stronger antioxidant effects compared to their parent compounds.

Anticancer Activity Evaluation

In vitro studies have shown that certain derivatives exhibit potent anticancer activity against cell lines such as HepG2 and MCF-7. For instance, one compound demonstrated an IC50 value of 6.19 µM against HepG2 cells, outperforming standard treatments like sorafenib and doxorubicin . These findings suggest that structural variations in compounds similar to 4-(3-Methylthiophenyl)-1-buten-4-ol can lead to enhanced therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.